molecular formula C7H7N3O2 B13816251 1H-Benzotriazole-5-methanol,1-hydroxy-

1H-Benzotriazole-5-methanol,1-hydroxy-

Cat. No.: B13816251
M. Wt: 165.15 g/mol
InChI Key: MAZRMNIQFNCZNF-UHFFFAOYSA-N
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Description

1H-Benzotriazole-5-methanol, 1-hydroxy- is a chemical compound with the molecular formula C6H5N3O. It is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound is characterized by the presence of a hydroxyl group attached to the benzotriazole ring, which imparts unique physicochemical properties.

Preparation Methods

The synthesis of 1H-Benzotriazole-5-methanol, 1-hydroxy- typically involves the reaction of benzotriazole with formaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxymethyl derivative. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product in high purity .

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1H-Benzotriazole-5-methanol, 1-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form benzotriazole derivatives with reduced functional groups using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzotriazole-5-carboxylic acid .

Scientific Research Applications

1H-Benzotriazole-5-methanol, 1-hydroxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis and medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with biological targets makes it a promising molecule for drug discovery.

    Industry: It is used as a corrosion inhibitor for metals, particularly in preventing the corrosion of copper and its alloys.

Mechanism of Action

The mechanism of action of 1H-Benzotriazole-5-methanol, 1-hydroxy- involves its interaction with molecular targets through its hydroxyl and benzotriazole moieties. The hydroxyl group can form hydrogen bonds with biological molecules, while the benzotriazole ring can participate in π-π interactions and coordinate with metal ions. These interactions contribute to its biological and chemical activities, such as enzyme inhibition and metal chelation .

Comparison with Similar Compounds

1H-Benzotriazole-5-methanol, 1-hydroxy- can be compared with other benzotriazole derivatives, such as:

    1H-Benzotriazole: The parent compound without the hydroxyl group. It is widely used as a corrosion inhibitor and in organic synthesis.

    5-Methyl-1H-benzotriazole: A derivative with a methyl group at the 5-position. It is used in similar applications but may exhibit different reactivity and properties.

    1H-Benzotriazole-1-methanol: A derivative with a hydroxymethyl group at the 1-position.

The uniqueness of 1H-Benzotriazole-5-methanol, 1-hydroxy- lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzotriazole derivatives.

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

(1-hydroxybenzotriazol-5-yl)methanol

InChI

InChI=1S/C7H7N3O2/c11-4-5-1-2-7-6(3-5)8-9-10(7)12/h1-3,11-12H,4H2

InChI Key

MAZRMNIQFNCZNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CO)N=NN2O

Origin of Product

United States

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